A study published in 2013 by Guo et al. identified 2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as BM-Pyri, as a novel activator of the M2 isoform of pyruvate kinase (PKM2) []. PKM2 is an enzyme involved in cellular metabolism and has emerged as a potential target for cancer therapy [].
The study describes the discovery of BM-Pyri through a combination of high-throughput screening and computer-aided structure-based drug design. BM-Pyri was found to be a potent and selective activator of PKM2, exhibiting a novel binding mode compared to previously known activators [].
The compound 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound featuring a complex structure that combines elements of benzimidazole and pyrido-pyrimidine. Its molecular formula is C15H14N4O, and it has garnered attention due to its potential biological activities, particularly as an activator of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism.
The specific reactions involving this compound often focus on its interactions with biological targets rather than purely synthetic transformations.
Research indicates that 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as a novel activator of pyruvate kinase M2, enhancing its enzymatic activity. This activation is significant because PKM2 plays a crucial role in cancer cell metabolism, promoting aerobic glycolysis and supporting rapid cell proliferation. The compound's unique binding mode to PKM2 has been characterized through molecular modeling studies, suggesting that it may serve as a lead compound for developing new cancer therapeutics .
The synthesis of this compound typically involves multi-step organic reactions. One established method includes:
Specific synthetic pathways have been detailed in literature, highlighting regio-selective approaches that ensure high yields and purity .
The primary application of 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its potential as a therapeutic agent targeting cancer metabolism. Its ability to activate PKM2 makes it a candidate for drug development aimed at modulating metabolic pathways in cancer cells. Additionally, its unique structure may allow for further derivatization to enhance efficacy or reduce side effects.
Interaction studies have primarily focused on the binding affinity and mechanism of action of this compound with PKM2. Techniques such as:
These studies reveal that the compound binds effectively to PKM2, promoting its activity and potentially altering downstream metabolic pathways in cancer cells .
Several compounds share structural similarities with 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks benzimidazole ring | Potential PKM2 inhibition |
1H-benzimidazole derivatives | Benzimidazole core | Antimicrobial and anticancer activities |
4H-pyrido[1,2-a]pyrimidin derivatives | Pyridine and pyrimidine rings | Various enzyme activations |
What sets 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its dual activation mechanism targeting PKM2 while maintaining structural integrity that allows for further modifications. Its specific interaction profile with PKM2 distinguishes it from other similar compounds, making it a promising candidate for further research in cancer therapeutics .